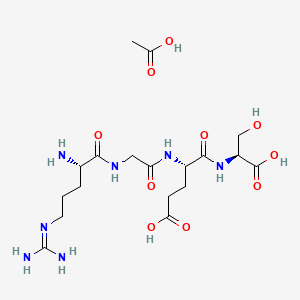
Arg-Gly-Glu-Ser acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arg-Gly-Glu-Ser acetate salt is a synthetic organic compound with a molecular weight of 447.44 . It is known to be an integrin-blocking peptide . It has been used in various studies, such as studying its effects on ciliary neurotrophic factor (CNTF) regulation in astroglioma cells, and as a control peptide to study its effects on the binding of patient IgG to integrin αvβ6 .
Molecular Structure Analysis
The molecular structure of Arg-Gly-Glu-Ser acetate salt is represented by the empirical formula C16H29N7O8 . The SMILES string representation isCC(O)=O.NC@@H=N)C(=O)NCC(=O)NC@@H=O)C(=O)NC@@HC(O)=O . Physical And Chemical Properties Analysis
Arg-Gly-Glu-Ser acetate salt is a powder form compound . It is stored at a temperature of -20°C . The assay is ≥95% (HPLC) .Wissenschaftliche Forschungsanwendungen
Enhancing Taste and Nutrient Utilization
Arg-Gly-Eu-Ser acetate salt, as a component of arginyl dipeptides like Arg-Ser, is noted for its role as a salt-taste enhancer. It can potentially be utilized to reduce the salt content in food, contributing to healthier dietary options. This application is especially relevant in the food industry, aiming to maintain taste while improving nutritional content. In a study by Bordewick et al. (2021), the l-amino acid ligase RizA from B. subtilis was utilized to synthesize arginyl dipeptides, including Arg-Ser, in a cost-effective manner by minimizing the usage of the expensive adenosine triphosphate (ATP) (Bordewick et al., 2021).
Potential in Antihypertensive Therapies
Peptides containing the sequence of Arg-Gly-Eu-Ser have been identified in the context of antihypertensive research. For example, a study on walnut glutelin-1 hydrolysates isolated novel ACE inhibitory peptides, one of which contains a sequence similar to Arg-Gly-Eu-Ser. The research highlighted the potential of these peptides in maintaining human blood pressure balance, marking their importance in developing treatments for hypertension (Wang et al., 2021).
Influence on Collagen Stability and Osteogenesis Imperfecta
The stability of collagen, a critical protein in the human body, can be significantly affected by the replacement of glycine with other amino acids, including sequences similar to Arg-Gly-Eu-Ser. Research by Beck et al. (2000) examined the destabilization of collagen-like model peptides, correlating it with various genetic mutations that cause osteogenesis imperfecta (OI), a condition characterized by fragile bones. The study provides insights into the molecular basis of OI and the importance of specific amino acid sequences in maintaining collagen stability (Beck et al., 2000).
Role in Immune Responses and Nutrient Absorption in Aquaculture
In the realm of aquaculture, the incorporation of amino acids like Arg and Gly (components of the Arg-Gly-Eu-Ser sequence) in diets for Nile tilapia has been observed to influence growth performance and immune responses. The study by Pereira et al. (2017) underscores the functional role of these amino acids in improving nutrient utilization and immune functionality in aquatic species, potentially guiding dietary formulations in aquaculture (Pereira et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
acetic acid;(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N7O8.C2H4O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;1-2(3)4/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);1H3,(H,3,4)/t8-,9-,10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALKOFBHHIHLSW-PUBMXKGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N7O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746727 |
Source


|
| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-serine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159002-32-1 |
Source


|
| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-serine--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

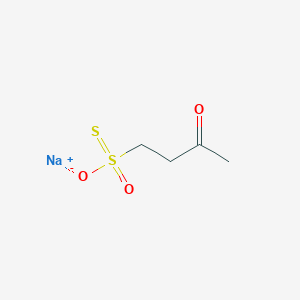

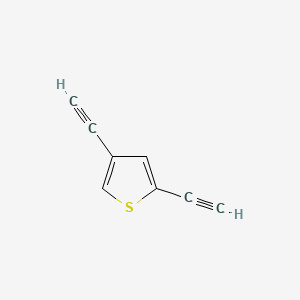

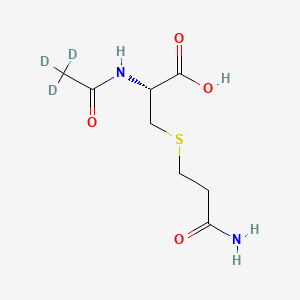
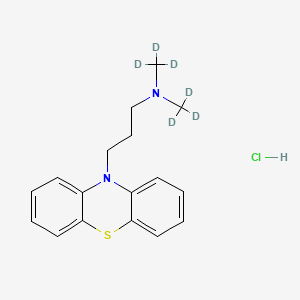
![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)
![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)




